
10H-Phenothiazine-10-carboxamide, N-(2-((1-methylethyl)thio)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine-10-carboxamide, N-(2-((1-methylethyl)thio)ethyl)-: is a complex organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. This specific compound is characterized by the presence of a carboxamide group attached to the phenothiazine core, with an additional N-(2-((1-methylethyl)thio)ethyl) substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine-10-carboxamide, N-(2-((1-methylethyl)thio)ethyl)- typically involves multi-step organic reactions. The starting material is often phenothiazine, which undergoes a series of functional group transformations to introduce the carboxamide and N-(2-((1-methylethyl)thio)ethyl) groups. Common reagents used in these reactions include acyl chlorides, amines, and thiols. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process may include steps like crystallization, filtration, and purification using techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The phenothiazine core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential pharmaceutical applications.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, the compound can be used in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(2-((1-methylethyl)thio)ethyl)- is not well-documented. based on the known properties of phenothiazine derivatives, it is likely to interact with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 10H-Phenothiazine-10-carboxamide
- N-(2-(butylthio)ethyl)-10H-Phenothiazine-10-carboxamide
- N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide
Comparison:
- 10H-Phenothiazine-10-carboxamide, N-(2-((1-methylethyl)thio)ethyl)- is unique due to the presence of the N-(2-((1-methylethyl)thio)ethyl) substituent, which may confer distinct chemical and biological properties.
- N-(2-(butylthio)ethyl)-10H-Phenothiazine-10-carboxamide has a similar structure but with a butylthio group instead of an isopropylthio group, potentially affecting its reactivity and interactions.
- N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide features benzyl and phenyl groups, which may enhance its lipophilicity and alter its pharmacokinetic profile.
This detailed article provides a comprehensive overview of 10H-Phenothiazine-10-carboxamide, N-(2-((1-methylethyl)thio)ethyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
53056-54-5 |
|---|---|
Molekularformel |
C18H20N2OS2 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
N-(2-propan-2-ylsulfanylethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C18H20N2OS2/c1-13(2)22-12-11-19-18(21)20-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)20/h3-10,13H,11-12H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
BEGSUTRZMXZGQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


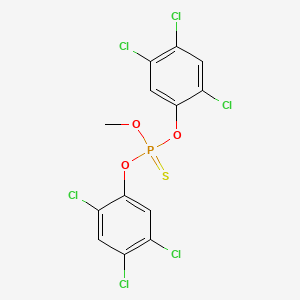
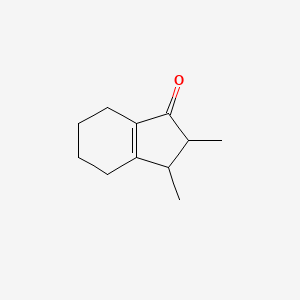
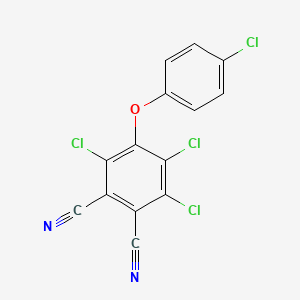
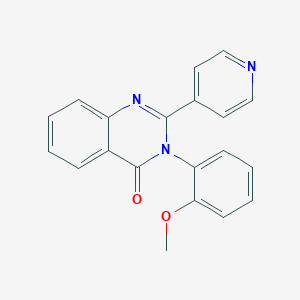
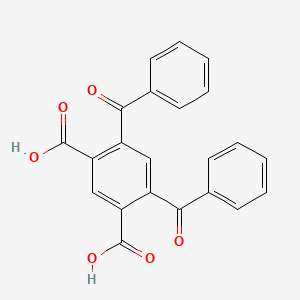
![4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14640041.png)
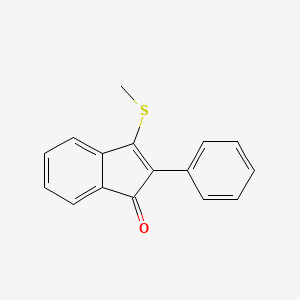

![Benzene, [(iodomethyl)thio]-](/img/structure/B14640057.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14640061.png)


methanone](/img/structure/B14640087.png)
![Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate](/img/structure/B14640090.png)
